2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid
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Overview
Description
2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups and chiral centers, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid typically involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the benzoic acid moiety via esterification or amidation.
- Coupling of the pyrrolidine and thiazole groups using peptide coupling reagents.
- Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketones or nitro groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at aromatic or aliphatic positions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as alkyl halides or sulfonates.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a nitro group could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid would depend on its specific molecular targets and pathways. This could involve:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways.
- Inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid may include other quinazoline derivatives, benzoic acid derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
CAS No. |
2922675-91-8 |
---|---|
Molecular Formula |
C52H64N6O7S |
Molecular Weight |
917.2 g/mol |
IUPAC Name |
2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid |
InChI |
InChI=1S/C52H64N6O7S/c1-33-47(66-32-56-33)36-19-17-34(18-20-36)29-53-49(61)44-27-38(59)30-58(44)50(62)48(52(2,3)4)57-45(60)16-10-8-6-5-7-9-13-25-65-39-22-24-41-43(28-39)54-31-55-46(41)37-21-23-40(51(63)64)42(26-37)35-14-11-12-15-35/h17-24,26,28,31-32,35,38,44,48,59H,5-16,25,27,29-30H2,1-4H3,(H,53,61)(H,57,60)(H,63,64)/t38-,44+,48-/m1/s1 |
InChI Key |
OXICLXLJBMPGTO-LMIZGRGHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC5=C(C=C4)C(=NC=N5)C6=CC(=C(C=C6)C(=O)O)C7CCCC7)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC5=C(C=C4)C(=NC=N5)C6=CC(=C(C=C6)C(=O)O)C7CCCC7)O |
Origin of Product |
United States |
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